molecular formula C14H15N3O3S2 B2544300 Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034526-61-7

Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2544300
CAS No.: 2034526-61-7
M. Wt: 337.41
InChI Key: NBORFTWSKPDEDQ-UHFFFAOYSA-N
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Description

Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate is an organic compound that features a complex structure incorporating a benzo[c][1,2,5]thiadiazole moiety, a pyrrolidine ring, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in optimizing reaction conditions, reducing production time, and ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The thioester group may undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)propanoate
  • Ethyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)butanoate

Uniqueness

Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[c][1,2,5]thiadiazole moiety enhances its potential for electronic applications, while the pyrrolidine ring and thioester group contribute to its versatility in chemical synthesis and biological interactions .

Properties

IUPAC Name

methyl 2-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-20-13(18)8-21-10-4-5-17(7-10)14(19)9-2-3-11-12(6-9)16-22-15-11/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBORFTWSKPDEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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